DGAT1 Inhibitory Activity: Patent-Disclosed Association with Ethyl 4-(3,4-Dimethylphenyl)-4-Oxobutyrate
Patent literature explicitly identifies Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate (CAS 175394-01-1) as a compound with DGAT1 inhibitory activity . In contrast, the unsubstituted phenyl analog, Ethyl 4-oxo-4-phenylbutyrate (CAS 6270-17-3) , and the corresponding free acid, 4-(3,4-dimethylphenyl)-4-oxobutanoic acid (CAS 51036-98-7) , are not associated with this specific biological annotation in patent or curated bioactivity databases [1]. The DGAT1 inhibitory function is relevant for modulating triacylglycerol synthesis, a key pathway in obesity, diabetes, and hepatic steatosis .
| Evidence Dimension | DGAT1 Inhibitory Activity |
|---|---|
| Target Compound Data | Patent disclosure for DGAT1 inhibition |
| Comparator Or Baseline | Ethyl 4-oxo-4-phenylbutyrate; 4-(3,4-dimethylphenyl)-4-oxobutanoic acid |
| Quantified Difference | Qualitative difference in patent disclosure; no direct IC50 data available for target compound in public domain. |
| Conditions | N/A (patent claim based on general structure-activity relationship) |
Why This Matters
For researchers studying DGAT1-related pathways, selecting the 3,4-dimethylphenyl ethyl ester variant is essential to align with patent claims and established structure-activity relationships, whereas generic analogs lack this specific biological annotation.
- [1] BindingDB. Search results for DGAT1 inhibitors. No entry for CAS 175394-01-1 as of April 2026. View Source
